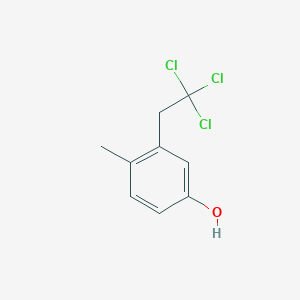
4-Methyl-3-(2,2,2-trichloroethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(2,2,2-trichloroethyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a methyl group and a trichloroethyl group attached to the benzene ring, making it a unique derivative of phenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2,2,2-trichloroethyl)phenol can be achieved through various methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 2,2,2-trichloroethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction efficiency. The final product is often purified using techniques like fractional distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2,2,2-trichloroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Methyl-3-(2,2,2-trichloroethyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2,2,2-trichloroethyl)phenol involves its interaction with biological molecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the trichloroethyl group, making it less lipophilic.
4-Chloro-3-methylphenol: Contains a chlorine atom instead of the trichloroethyl group, altering its reactivity and biological activity.
2,3,4-Trimethylphenol: Features additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
4-Methyl-3-(2,2,2-trichloroethyl)phenol is unique due to the presence of the trichloroethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s lipophilicity and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
CAS No. |
42203-95-2 |
|---|---|
Molecular Formula |
C9H9Cl3O |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
4-methyl-3-(2,2,2-trichloroethyl)phenol |
InChI |
InChI=1S/C9H9Cl3O/c1-6-2-3-8(13)4-7(6)5-9(10,11)12/h2-4,13H,5H2,1H3 |
InChI Key |
CTYFAVIJZRCVAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



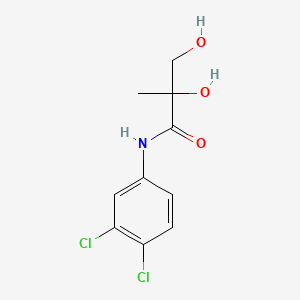

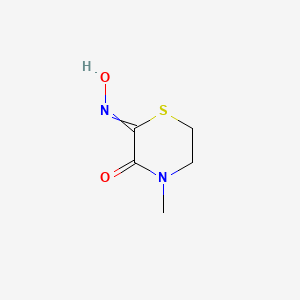
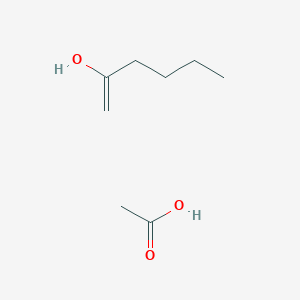
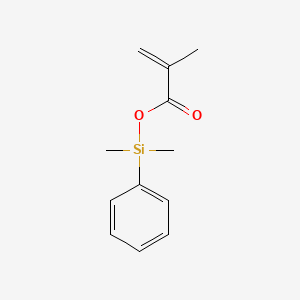
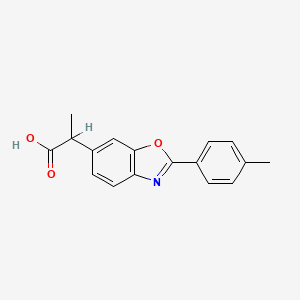

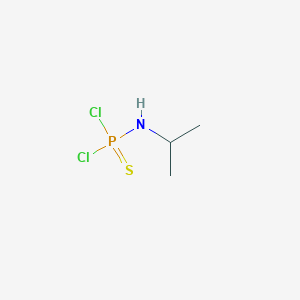
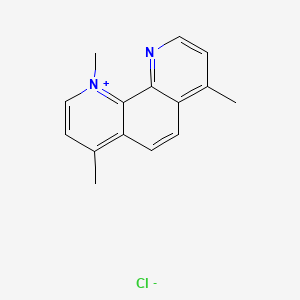
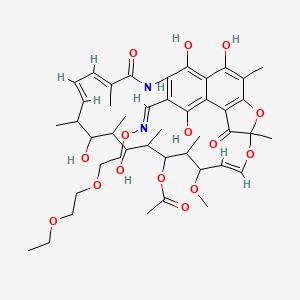
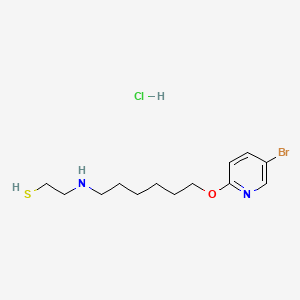
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

